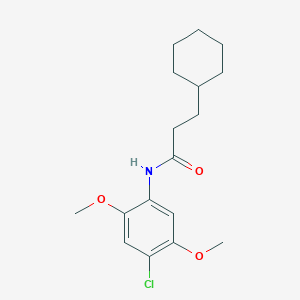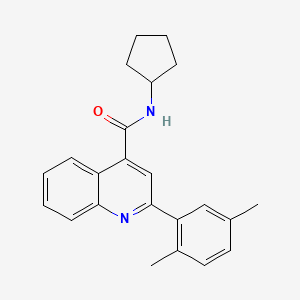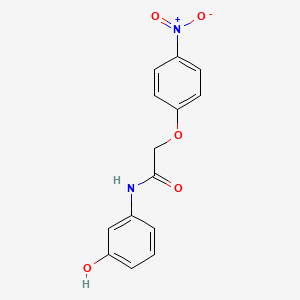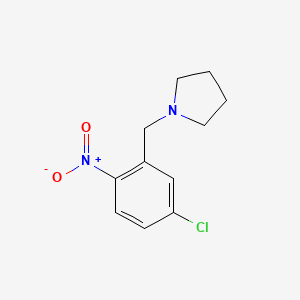
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide, commonly known as CP 47,497, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana. CP 47,497 has been widely used in scientific research to study the effects of cannabinoids on the human body.
Mécanisme D'action
CP 47,497 acts as a potent agonist of the CB1 receptor, which is found primarily in the brain and central nervous system. When CP 47,497 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids, including the feeling of euphoria and altered perception of time.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CP 47,497 are similar to those of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide. CP 47,497 has been shown to produce a range of effects, including analgesia, sedation, appetite stimulation, and anti-inflammatory effects. It has also been shown to have potential therapeutic applications in the treatment of pain, anxiety, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CP 47,497 in lab experiments is its ability to activate the CB1 receptor, which is responsible for the psychoactive effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide. This allows researchers to study the effects of cannabinoids on the human body without the need for marijuana. However, one limitation of using CP 47,497 is its potential for abuse and addiction. CP 47,497 is a synthetic cannabinoid that is not approved for human consumption, and its use should be strictly limited to scientific research.
Orientations Futures
There are many future directions for research on CP 47,497. One area of research is the development of new synthetic cannabinoids that are more potent and selective in their binding to the CB1 receptor. Another area of research is the study of the long-term effects of CP 47,497 on the human body, including its potential for addiction and withdrawal. Additionally, CP 47,497 may have potential therapeutic applications in the treatment of pain, anxiety, and inflammation, and further research is needed to explore these possibilities.
Méthodes De Synthèse
CP 47,497 is synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with cyclohexylamine to form the intermediate 4-chloro-2,5-dimethoxyphenylcyclohexylamine. This intermediate is then reacted with 3-bromo-1-phenylpropan-1-one to form CP 47,497.
Applications De Recherche Scientifique
CP 47,497 has been widely used in scientific research to study the effects of cannabinoids on the human body. It has been used to investigate the mechanism of action of cannabinoids, as well as their potential therapeutic applications. CP 47,497 has been shown to activate the cannabinoid receptor type 1 (CB1), which is responsible for the psychoactive effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide. It has also been used to study the effects of cannabinoids on pain, anxiety, and inflammation.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-21-15-11-14(16(22-2)10-13(15)18)19-17(20)9-8-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKWESYAGSKBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCC2CCCCC2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)


![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)



![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)


![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)